molecular formula C8H5IN2O2 B6227673 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 211943-47-4

3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B6227673
CAS RN: 211943-47-4
M. Wt: 288
InChI Key:
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Description

3-Iodophenol is an aromatic organic compound. It participates in a variety of coupling reactions in which the iodide substituent is displaced .


Synthesis Analysis

3-Iodophenol can be prepared by oxidative decarboxylation of 3-iodobenzoic acid .


Molecular Structure Analysis

The molecular structure of similar compounds consists of two iodine substituted rings, one para-substituted and the other meta-substituted, linked through a prop-2-en-1-one spacer .


Chemical Reactions Analysis

3-Iodophenol participates in a variety of coupling reactions in which the iodide substituent is displaced .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-Iodophenyl isothiocyanate, a similar compound, has a density of 1.8000g/cm^3 at 25°C .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds like 3-Iodo-Tyrosine have been studied. These compounds belong to the class of organic compounds known as tyrosine and derivatives .

Safety and Hazards

Safety and hazards of a compound depend on its specific structure and properties. For example, 3-Iodophenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves the reaction of 3-iodoaniline with ethyl oxalyl chloride to form 3-(3-iodophenyl)oxalanilide, which is then reacted with hydrazine hydrate to form 3-(3-iodophenyl)hydrazinecarboxamide. This intermediate is then cyclized with acetic anhydride to form the desired product.", "Starting Materials": [ "3-iodoaniline", "ethyl oxalyl chloride", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: 3-iodoaniline is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-(3-iodophenyl)oxalanilide.", "Step 2: 3-(3-iodophenyl)oxalanilide is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 3-(3-iodophenyl)hydrazinecarboxamide.", "Step 3: 3-(3-iodophenyl)hydrazinecarboxamide is cyclized with acetic anhydride in the presence of a base such as pyridine to form 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one." ] }

CAS RN

211943-47-4

Product Name

3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Molecular Formula

C8H5IN2O2

Molecular Weight

288

Purity

95

Origin of Product

United States

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